![molecular formula C14H16ClN3O2 B2593996 3-[(3-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione CAS No. 1503580-06-0](/img/structure/B2593996.png)
3-[(3-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical with the molecular formula C14H16ClN3O2 and a molecular weight of 293.75. It is a derivative of hydantoins, or imidazolidine-2,4-diones, which is a class of compounds that have various applications across chemical and pharmaceutical industries .
Synthesis Analysis
A simple, fast, and cost-effective three-step synthesis of a similar compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, has been developed . The reactions proceed readily, with high yields and no further purification .Molecular Structure Analysis
The molecular structure of this compound includes a triazaspiro[4.5]decane-2,4-dione core with a 3-chlorophenylmethyl group attached.Chemical Reactions Analysis
The synthesis of similar compounds involves reactions that proceed readily, with high yields and no further purification . The specified reactivity is explained due to the more activated N-3 position with the two neighboring activating carbonyl groups .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Detoxification Applications
A study described the synthesis of N-halamine precursors, which, when bonded onto cotton fabrics, showed antimicrobial efficacies against Staphylococcus aureus and Escherichia coli. These chlorinated fabrics also demonstrated the ability to oxidize chemical mustard simulant to a less toxic derivative, showcasing their potential for antimicrobial and detoxification applications (Ren et al., 2009).
Structural Analysis and Conformation
Research on alaptide, a compound related to the structural family of triazaspirodecanediones, utilized synchrotron powder diffraction data to analyze its crystal structure, revealing its conformation and the interactions between molecules. This detailed structural analysis aids in understanding the physicochemical properties and potential applications of such compounds (Rohlíček et al., 2010).
Anticonvulsant Activity
Several derivatives of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione were synthesized and evaluated for their anticonvulsant and neurotoxic properties. The introduction of aromatic substitution to the cyclohexane ring showed significant anticonvulsant activity in tested compounds, highlighting the potential of such derivatives in developing new anticonvulsant therapies (Obniska et al., 2006).
Serotonin Receptor Activity
A study focused on the synthesis of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives to determine their affinity for serotonin 5-HT1A and 5-HT2A receptors. This research suggests a crucial role for the spacer between the amide fragment and the 4-arylpiperazine moiety in defining the functional properties of these compounds concerning serotonin receptor activity (Obniska et al., 2006).
Selective Antagonists for the 5-HT2C Receptor
Compounds with a 1,3,8-triazaspiro[4.5]decane-2,4-dione structure bonded to a benzenesulfonamide-substituted valerophenone were identified as the first known selective ligands for the 5-HT2C receptor. This discovery outlines a structure-activity relationship that could be beneficial for developing targeted treatments for disorders involving the 5-HT2C receptor (Weinhardt et al., 1996).
Wirkmechanismus
Safety and Hazards
The search results do not provide specific information on the safety and hazards of this compound. It is mentioned that the product is not intended for human or veterinary use and is for research use only.
Zukünftige Richtungen
Hydantoins and their derivatives have become increasingly important, with various applications across chemical and pharmaceutical industries . Therefore, the development and study of new derivatives, such as “3-[(3-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione”, could potentially lead to the discovery of new therapeutic agents.
Eigenschaften
IUPAC Name |
3-[(3-chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c15-11-4-1-3-10(7-11)8-18-12(19)14(17-13(18)20)5-2-6-16-9-14/h1,3-4,7,16H,2,5-6,8-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVJPUABBKGROQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)C(=O)N(C(=O)N2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

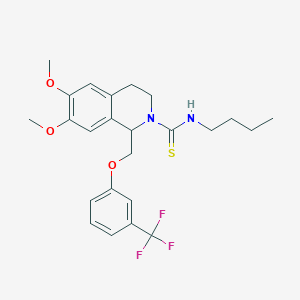
![3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2593914.png)
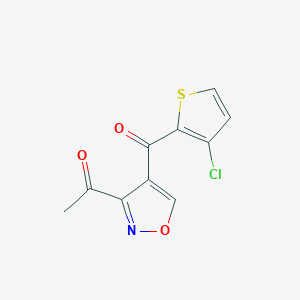
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2593916.png)
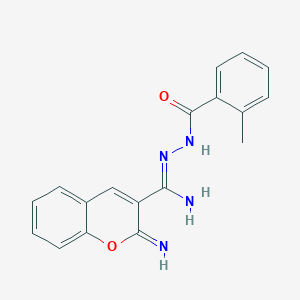
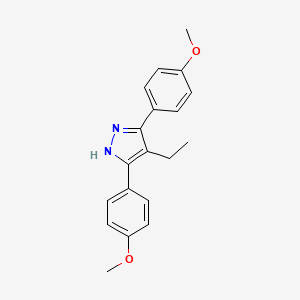
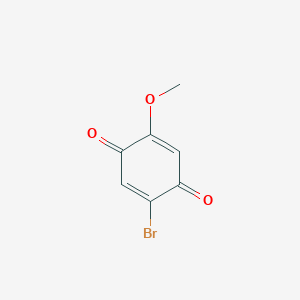

![1-(1-ethyl-3-methyl-1H-pyrazolo[3,4-c]pyridin-7-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2593924.png)
![1-{3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-hydroxyphenyl}ethan-1-one](/img/structure/B2593925.png)
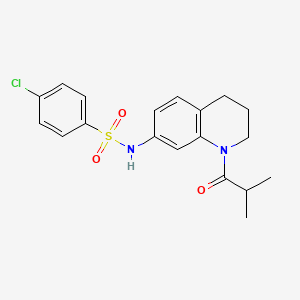

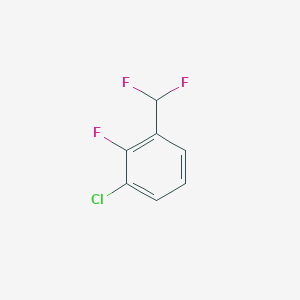
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2593935.png)